molecular formula C23H30N2O3 B2395596 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol CAS No. 36115-66-9

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol

Cat. No.: B2395596
CAS No.: 36115-66-9
M. Wt: 382.504
InChI Key: GIPWGXKWWBAVSO-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol is a synthetic organic compound with the molecular formula C₂₃H₃₀N₂O₃ and a molecular weight of 382.50 g/mol . This complex molecule features a propanol core that is substituted at one oxygen with a 2-methoxy-4-(prop-1-en-1-yl)phenol group, a structural motif also found in naturally occurring phenylpropenes like isoeugenol . At the other terminus, the molecule contains a 4-phenylpiperazine pharmacophore, a nitrogen-containing heterocycle frequently investigated for its potential interactions with the central nervous system . The integration of these distinct moieties makes this compound a valuable intermediate for researchers in medicinal chemistry and pharmacology. Its primary research applications include serving as a key synthetic precursor for the development of novel bioactive molecules and as a chemical probe for studying structure-activity relationships (SAR), particularly in compounds targeting neurological receptors . The presence of the phenylpiperazine group suggests potential research utility related to serotonergic and dopaminergic systems, as this class of compounds is known to interact with various G protein-coupled receptors (GPCRs) and monoamine transporters . The compound is provided for laboratory research purposes. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-3-7-19-10-11-22(23(16-19)27-2)28-18-21(26)17-24-12-14-25(15-13-24)20-8-5-4-6-9-20/h3-11,16,21,26H,12-15,17-18H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWGXKWWBAVSO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-4-(1-propenyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The methoxy and propenyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and piperazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and piperazinyl groups can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, modulating their function and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Phenoxy Substituent Piperazine Substituent Molecular Weight (g/mol) Key Features
1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol 2-methoxy-4-(1-propenyl) 4-phenyl ~384.47* Propenyl group enhances lipophilicity; phenyl-piperazine improves stability
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-2-propanol hydrochloride 4-chloro 4-(4-methoxyphenyl) 435.34 Chlorine increases electronegativity; methoxy-phenyl enhances solubility
1-(4-Methoxyphenoxy)-3-(1-piperazinyl)-2-propanol 4-methoxy Unsubstituted piperazine 294.34 Simpler structure; lower molecular weight but reduced receptor specificity
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazinyl]-2-propanol 4-fluoro 4-(4-nitrophenyl) 413.41 Nitro group increases polarity; fluorine improves metabolic stability
1-[4-(4-Ethylphenyl)piperazinyl]-3-(3-methoxy-4-acetylphenoxy)-2-propanol 3-methoxy-4-acetyl 4-(4-ethylphenyl) 424.50 Acetyl group may influence pharmacokinetics; ethylphenyl enhances hydrophobicity

*Calculated based on molecular formula C₂₃H₂₈N₂O₃.

Pharmacological and Functional Insights

  • Receptor Binding : The phenyl-piperazine group in the target compound is critical for β-adrenergic receptor interactions, as seen in analogs like Avishot (a β-blocker with a naphthyl-piperazine moiety) .
  • Lipophilicity : The propenyl group (logP ~2.8) increases membrane permeability compared to chlorine (logP ~2.0) or nitro (logP ~1.5) substituents in analogs .
  • Metabolic Stability : Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit slower hepatic clearance but may reduce oral bioavailability .

Research Findings and Implications

Key Studies

  • Antioxidant Activity: The propenylphenoxy moiety (shared with isoeugenol) demonstrates radical-scavenging activity, as observed in lignan derivatives from Xanthium sibiricum () .

Biological Activity

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol, often referred to as a novel compound in medicinal chemistry, exhibits a range of biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol . Its unique structure combines phenoxy, piperazinyl, and propanol groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC23H30N2O3
Molecular Weight394.50 g/mol
CAS Number36115-66-9

Synthesis

The synthesis typically involves several steps:

  • Starting Materials : 2-methoxy-4-(1-propenyl)phenol and epichlorohydrin.
  • Intermediate Formation : Reaction of the starting material with epichlorohydrin forms an epoxide.
  • Final Product : The epoxide is then reacted with 4-phenylpiperazine under basic conditions using solvents like dichloromethane or ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The phenoxy and piperazinyl groups bind to active sites on enzymes, inhibiting their activity.
  • Neurotransmitter Modulation : It may interact with neurotransmitter receptors in the brain, affecting neurotransmission and potentially leading to therapeutic effects.

Cardiovascular Effects

A study evaluated related compounds for their cardiovascular effects. The findings indicated that similar structures could produce significant inotropic effects in isolated heart models, suggesting potential applications in treating heart conditions .

Anti-inflammatory Activity

Research has shown that derivatives of related compounds exhibit anti-inflammatory properties. For instance, a structure-activity relationship (SAR) study indicated that certain modifications enhance anti-inflammatory effects compared to standard agents like diclofenac sodium .

Neuropharmacological Effects

The compound's piperazine moiety is known for its neuropharmacological activity. It has been suggested that compounds with similar structures can modulate serotonin receptors, which may influence mood and anxiety disorders.

Case Studies

  • In Vitro Studies : A series of experiments demonstrated the compound's ability to inhibit specific enzymes involved in inflammatory pathways.
  • In Vivo Studies : Animal models showed promising results where the compound reduced inflammation markers significantly compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with 2-methoxy-4-(1-propenyl)phenol and 3-chloro-1,2-propanediol. Perform an etherification reaction under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to attach the propanol backbone .
  • Step 2 : Introduce the 4-phenylpiperazine moiety via nucleophilic substitution using a pre-synthesized piperazine derivative. Catalytic agents like triethylamine can enhance reaction efficiency .
  • Optimization : Use ultrasound irradiation or phase-transfer catalysts to improve reaction rates and yields. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products .
    • Key Parameters : Monitor reaction progress with TLC. Typical yields range from 65–75%, with purity ≥95% achievable via recrystallization (ethanol/water) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, propenyl protons at δ 5.1–6.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 423.22; observed = 423.21) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
    • Advanced Confirmation : Single-crystal X-ray diffraction (as in related compounds) for unambiguous structural assignment .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential antimicrobial or anticancer activity?

  • Experimental Design :

  • In Vitro Assays : Test against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC determination) . For anticancer activity, use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and solvent controls.
  • Dose-Response : Test concentrations from 1–100 µM to establish IC₅₀ values. Triplicate replicates ensure statistical validity .

Q. How should discrepancies in biological activity data between structurally analogous compounds be resolved?

  • Approach :

  • Comparative SAR Analysis : Compare substituent effects (e.g., propenyl vs. allyl groups) on target binding using molecular docking .
  • Assay Standardization : Ensure consistent protocols (e.g., cell passage number, incubation time) across studies. Meta-analyses should account for variables like solvent (DMSO concentration ≤0.1%) .
  • Data Validation : Replicate key experiments in independent labs to confirm reproducibility .

Q. What structural features are critical for the compound’s interaction with biological targets, and how can modifications enhance activity?

  • Key Features :

  • Piperazine Ring : Facilitates hydrogen bonding with receptors (e.g., serotonin or dopamine receptors) .
  • Propenyl Group : Enhances lipophilicity, improving membrane permeability .
    • Modifications :
  • Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electronic profiles.
  • Introduce fluorine atoms to the phenyl ring for metabolic stability .

Q. What computational methods can predict the compound’s binding affinity to therapeutic targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinases, GPCRs). Focus on binding pockets with polar residues (e.g., Asp, Glu) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    • Validation : Compare predicted affinities with experimental IC₅₀ values to refine models .

Handling and Stability

Q. What protocols ensure the compound’s stability during storage and experimental use?

  • Storage : Keep in sealed, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis .
  • Handling : Work under fume hoods with PPE (gloves, lab coat). Avoid prolonged exposure to moisture or high temperatures (>40°C) .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.